molecular formula C18H15N5O2 B2407600 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide CAS No. 2034325-66-9

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide

Cat. No. B2407600
CAS RN: 2034325-66-9
M. Wt: 333.351
InChI Key: GBMLGGQZTCLVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . It also contains an indolizine ring, which is a fused ring system consisting of a pyridine ring and a pyrrolidine ring.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The electronic and steric properties of these groups would likely have a significant impact on the compound’s overall structure and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazine and indolizine rings, as well as the carboxamide group. The triazine ring is known to participate in various reactions, including substitutions and additions . The indolizine ring could also be involved in various reactions, depending on the substitution pattern and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthetic Approaches and Biological Activities

Synthetic methodologies have been developed to create indolizine derivatives due to their promising biological activities. For instance, the synthesis of indolizine carboxamide derivatives has been achieved through one-pot domino reactions involving isocyanides and aldehydes, demonstrating a versatile approach to accessing structurally diverse compounds with potential biological applications (Ziyaadini et al., 2011).

Compounds structurally related to N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide, such as indolizine and triazine derivatives, have been explored for various biological activities. These activities include anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial properties (Mahanthesha et al., 2022). The broad spectrum of biological activities associated with these compounds highlights their potential in developing novel therapeutic agents.

Potential in Drug Discovery

The structural features of indolizine and triazine compounds allow for significant interaction with biological targets, making them valuable scaffolds in drug discovery. Molecular docking studies have supported the in vitro anticancer activity of these molecules, suggesting their utility in designing drugs with specific biological actions (Mahanthesha et al., 2022). Furthermore, novel synthesis approaches for indolizine amides for application to tropical diseases have been developed, demonstrating the adaptability of these compounds in addressing various health challenges (Zhang et al., 2014).

Mechanism of Action

Target of Action

The primary targets of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is essential for transmitting signals in the nervous system.

Mode of Action

This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This compound exhibits a mixed-type inhibition mode against AChE, interacting with both the catalytic site and peripheral anionic site of the AChE active site .

Result of Action

The primary result of the action of this compound is the inhibition of AChE and BuChE, leading to enhanced cholinergic transmission . This can have various effects at the molecular and cellular levels, potentially contributing to its therapeutic effects.

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The study and development of complex organic molecules like this one have the potential to lead to new discoveries in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]indolizine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-17(13-11-14-5-3-4-9-22(14)12-13)19-8-10-23-18(25)15-6-1-2-7-16(15)20-21-23/h1-7,9,11-12H,8,10H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMLGGQZTCLVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CN4C=CC=CC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.